REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1I.[CH3:9][C:10]1[CH:15]=[C:14]([CH3:16])[CH:13]=[CH:12][C:11]=1[SH:17].C([N:25]1[CH2:30][CH2:29][NH:28][CH2:27][CH2:26]1)(OC(C)(C)C)=O>C1(C)C=CC=CC=1.C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1>[BrH:1].[CH3:9][C:10]1[CH:15]=[C:14]([CH3:16])[CH:13]=[CH:12][C:11]=1[S:17][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:25]1[CH2:30][CH2:29][NH:28][CH2:27][CH2:26]1 |f:5.6|
|
Name
|
|
Quantity
|
102 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)I
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC(=C1)C)S
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
81 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N1CCNCC1
|
Name
|
|
Quantity
|
4.51 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was purged with nitrogen for 5 minutes
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
before adding a slurry of 87 g
|
Type
|
TEMPERATURE
|
Details
|
the temperature was increased
|
Type
|
TEMPERATURE
|
Details
|
to reflux (120° C.) for another 24 hours
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled on ice for one hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
before filtering the mixture
|
Type
|
WASH
|
Details
|
The filter cake is washed with 2×200 ml toluene and to the combined filtrates
|
Type
|
ADDITION
|
Details
|
was added 80 ml 48-wt % HBr (aq.)
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 18 hours after which full deprotection
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled on ice for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtrated
|
Type
|
DISSOLUTION
|
Details
|
The brownish solid was dissolved in 1000 ml
|
Type
|
CUSTOM
|
Details
|
for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered while hot and
|
Type
|
WAIT
|
Details
|
left
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
drying in vacuum at 40° C. overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
Br.CC1=C(C=CC(=C1)C)SC1=C(C=CC=C1)N1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 49 g | |
YIELD: PERCENTYIELD | 36% | |
YIELD: CALCULATEDPERCENTYIELD | 35.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |